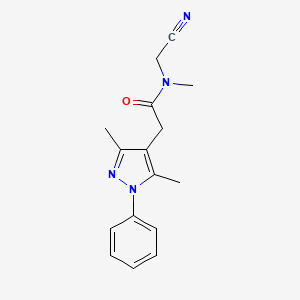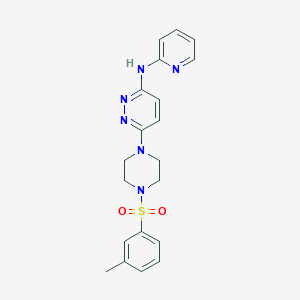
6'-Methyl-2'-acetonaphthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6'-Methyl-2'-acetonaphthone is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Generation of Substituted 2-acetonaphthones
6'-Methyl-2'-acetonaphthone is a derivative in the generation of substituted 2-acetonaphthones. A method for producing these compounds involves a sequential process of acetalization and pyrolysis of α-acetyl benzalacetones derived from para-substituted benzaldehydes and acetylacetone (Zoeller, 1989).
Photoinitiator for Polymerization
2-(N-Methyl-N-Phenylamino) acetonaphthone, a related compound, has been synthesized as a photoinitiator. Its efficacy in initiating the polymerization of methyl methacrylate, a common monomer, demonstrates the potential use of acetonaphthone derivatives in polymer chemistry (Keskin & Arsu, 2006).
Photophysics and Photostability
The photophysical behavior of compounds like 1'-hydroxy-2'-acetonaphthone has been studied in various solvents. The insights into their fluorescence characteristics and excited-state dynamics are valuable for understanding their potential in photochemical applications (Catalán & Valle, 1993).
Electrocarboxylation with CO2
Acetonaphthone derivatives have been used in the electrocarboxylation of aromatic ketones with CO2. This process is crucial for synthesizing optically active compounds, demonstrating the application of these compounds in asymmetric synthesis (Chen et al., 2014).
Spectroscopic Analysis
Density Functional Theory (DFT) has been employed for the vibrational spectroscopic analysis of α-acetonaphthone. Understanding the vibrational properties of these compounds is essential for their application in material science and spectroscopy (Govindarajan et al., 2010).
Photodynamic Reactions
Studies on compounds like 2-acetonaphthone have provided insights into Type-I and Type-II photodynamic reactions, highlighting their potential roles in photodamage and photosensitization, which could be relevant in fields like photomedicine and dermatology (Chandra et al., 2022).
Clean Production in Chemical Industry
6-Methoxy-2-acetonaphthone has been used to assess clean production in the chemical industry, highlighting the importance of environmentally friendly and sustainable practices in chemical manufacturing (Xi, 2002).
Propiedades
IUPAC Name |
1-(6-methylnaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-9-3-4-13-8-11(10(2)14)5-6-12(13)7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYGOAEIJHIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2576178.png)










![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2576199.png)
![8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2576200.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2576201.png)
